molecular formula C27H26ClN3O5S B11436023 N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

Cat. No.: B11436023
M. Wt: 540.0 g/mol
InChI Key: YLWKROMNOUVTPQ-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-6-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine-2,4-dione core. Key structural elements include:

  • A 1,3-benzodioxol-5-ylmethyl group linked via an amide bond.
  • A 4-chlorophenylmethyl substituent at the N1 position of the pyrimidine ring.
  • A hexanamide chain providing conformational flexibility .

Properties

Molecular Formula

C27H26ClN3O5S

Molecular Weight

540.0 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C27H26ClN3O5S/c28-20-8-5-18(6-9-20)16-31-21-11-13-37-25(21)26(33)30(27(31)34)12-3-1-2-4-24(32)29-15-19-7-10-22-23(14-19)36-17-35-22/h5-11,13-14H,1-4,12,15-17H2,(H,29,32)

InChI Key

YLWKROMNOUVTPQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=C(C=CS4)N(C3=O)CC5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the introduction of the chlorophenyl group through a Friedel-Crafts alkylation reaction. The thienopyrimidine core is then synthesized via a cyclization reaction, and finally, the hexanamide chain is attached through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

N-(1,3-Benzodioxol-5-ylmethyl)-6-[1-(4-Fluorobenzyl)-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

  • Structural Difference : Substitution of 4-fluorobenzyl instead of 4-chlorophenylmethyl.
  • Impact : Fluorine’s electronegativity and smaller van der Waals radius may alter binding affinity compared to chlorine. Fluorinated analogs often exhibit enhanced metabolic stability due to reduced oxidative degradation .
  • Data: No explicit biological data provided, but halogen choice influences lipophilicity (ClogP: ~4.5 for Cl vs. ~4.0 for F), affecting membrane permeability .

Thieno[2,3-d]pyrimidine Carboxamides ()

  • Core Variation: Thieno[2,3-d]pyrimidine vs. thieno[3,2-d]pyrimidine.
  • Functional Groups : Carboxamide at C6 vs. hexanamide chain.
  • Impact: The hexanamide chain in the target compound may enhance solubility compared to rigid carboxamides. Thieno[3,2-d]pyrimidine’s fused-ring system could confer distinct conformational preferences for target engagement .

Thiazolo[3,2-a]pyrimidine Analogs ()

Compounds 11a and 11b feature a thiazolo[3,2-a]pyrimidine core with benzylidene substituents:

Compound Substituent Melting Point Yield Key Functional Groups
11a 2,4,6-Trimethylbenzyl 243–246°C 68% Cyano, dione, methyl groups
11b 4-Cyanobenzyl 213–215°C 68% Cyano, dione
  • Comparison: The target compound lacks a cyano group but includes a chlorophenyl moiety, which may enhance hydrophobic interactions. Higher melting points of 11a/11b suggest greater crystallinity, possibly due to planar benzylidene substituents vs. the flexible hexanamide chain in the target .

Pesticide-Related Propanamide Derivatives ()

Compound Core Structure Substituents Use
Propanil Propanamide 3,4-Dichlorophenyl Herbicide
Fenoxacrim Hexahydrotrioxopyrimidine 3,4-Dichlorophenyl Pesticide
Target Compound Thienopyrimidine 4-Chlorophenylmethyl Undisclosed
  • Key Insight: Chlorophenyl groups are common in agrochemicals for their hydrophobic and electron-withdrawing properties. The target’s thienopyrimidine core may confer unique mode-of-action compared to propanamide-based herbicides .

Benzodioxole-Containing Analogs ()

Compound 850022-21-8 (N-cyclohexyl-4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine) shares the benzodioxole motif.

  • Comparison : The target’s 1,3-benzodioxole group likely enhances metabolic stability by resisting cytochrome P450 oxidation, a feature critical for prolonged bioavailability .

Biological Activity

The compound N-(1,3-benzodioxol-5-ylmethyl)-6-[1-[(4-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide is a synthetic molecule of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its interactions with various biological systems, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C19H20ClN3O3C_{19}H_{20}ClN_{3}O_{3}, with a molecular weight of approximately 373.84 g/mol. The structure includes a benzodioxole moiety and a thieno[3,2-d]pyrimidine component, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC19H20ClN3O3
Molecular Weight373.84 g/mol
LogP3.524
PSA52.6

Antibacterial Activity

Research has shown that compounds similar to this compound exhibit antibacterial properties. For instance, studies have demonstrated moderate to strong activity against strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

This compound may also serve as an inhibitor of various enzymes. In particular, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. The IC50 values for related compounds indicate potent inhibition, suggesting that the compound could be explored further for neurological and gastrointestinal therapeutic applications .

Binding Interactions

Docking studies have elucidated the binding interactions of this compound with amino acids in target proteins. Such interactions are critical for understanding the pharmacodynamics of the compound and its potential effectiveness in therapeutic applications .

Study on Antibacterial Efficacy

A study assessing the antibacterial efficacy of derivatives similar to this compound found that certain modifications enhanced their activity against Gram-positive and Gram-negative bacteria. The results indicated that structural variations significantly influence biological activity, emphasizing the importance of chemical design in drug development .

Enzyme Inhibition Research

Another study focused on enzyme inhibitors derived from similar structures reported that compounds exhibited strong inhibitory activity against urease with IC50 values significantly lower than standard reference drugs. This suggests that this compound could be a promising candidate for further development as a urease inhibitor .

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